Adenosin-5'-triphosphat

Übersicht

Beschreibung

Triphosadenine is a natural product found in Homo sapiens with data available.

The metal-free red phycobilin pigment in a conjugated chromoprotein of red algae. It functions as a light-absorbing substance together with chlorophylls.

Wirkmechanismus

Target of Action

Adenosine-5’-triphosphate (ATP) is a universal biological energy source . It is consumed as a biological energy source by many intracellular reactions . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . The dependence on the intracellular ATP supply is a critical factor in bioproduction by cell factories .

Mode of Action

ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is able to power cellular processes by transferring a phosphate group to another molecule (a process called phosphorylation) . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy .

Biochemical Pathways

ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP (30.5 kJ/mol), and enzymatic hydrolysis of ATP generates adenosine 5′-diphosphate (ADP) and inorganic phosphate (Pi) . ADP and Pi react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .

Pharmacokinetics

It is known that atp is rapidly broken down in the body to its constituent parts: adenosine, inorganic phosphate, and ribose .

Result of Action

ATP is often referred to as the “molecular unit of currency” for intracellular energy transfer . When consumed in a metabolic process, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP) . Other processes regenerate ATP . It is also a precursor to DNA and RNA, and is used as a coenzyme .

Action Environment

The action of ATP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of ATP . Additionally, the presence of metal cations can influence the action of ATP, as ATP binds metal cations with high affinity .

Wissenschaftliche Forschungsanwendungen

Energy Metabolism

ATP is vital for energy transfer within cells. It is generated through cellular respiration and utilized in various metabolic processes, including:

- Muscle Contraction : ATP hydrolysis provides energy for muscle fibers to contract.

- Active Transport : ATP powers the transport of ions across cell membranes against their concentration gradients via pumps like Na+/K+ ATPase.

- Signal Transduction : ATP acts as a substrate for kinases, initiating phosphorylation cascades that regulate numerous cellular pathways .

Intracellular Signaling

ATP plays a significant role in intracellular signaling pathways. It serves as a precursor for cyclic AMP (cAMP), a secondary messenger involved in various hormonal signaling processes. Additionally, ATP is crucial in purinergic signaling, where it activates purinergic receptors that modulate physiological responses such as pain perception and vascular tone .

Pain Management

Recent studies have highlighted the efficacy of ATP and adenosine in managing pain. Clinical trials indicate that intravenous administration of ATP can significantly alleviate acute perioperative pain and chronic neuropathic pain through central adenosine A1 receptor activation. This mechanism not only reduces allodynia and hyperalgesia but also provides long-lasting analgesic effects .

Anesthesia

ATP has been shown to enhance the effectiveness of anesthetics by reducing opioid requirements during surgery. Its role as a pulmonary vasodilator also makes it beneficial in managing patients with pulmonary hypertension during surgical procedures .

Cardiology

In cardiology, ATP is utilized to induce controlled hypotension during surgeries and to assess coronary artery function. Its vasodilatory properties help improve blood flow in ischemic conditions .

Performance Enhancement

Oral supplementation of ATP has been investigated for its potential to enhance athletic performance. Studies show that ATP supplementation can increase muscle excitability and peak power output during high-intensity exercise, making it a valuable tool for athletes aiming to improve performance metrics .

Case Study: Effects of Oral ATP Supplementation

| Study | Design | Sample Size | Duration | Key Findings |

|---|---|---|---|---|

| Jordan et al. (2004) | RCT Double-blind | 18 (9 high dose, 9 low dose) | 21 days | Improved performance in maximum intensity cycling tests |

| Wilson et al. (2013) | RCT Double-blind | 21 | 12 weeks | Enhanced performance in strength training exercises |

Biochemical Research

ATP is extensively used as a substrate in various biochemical assays, including those involving protein kinases and DNA ligation reactions. Its role as a co-factor in enzymatic reactions underlines its importance in molecular biology research .

Genetic Therapy

In genetic therapy applications, ATP can be involved in the synthesis of nucleotides necessary for RNA transcription and DNA replication processes, highlighting its role beyond mere energy currency .

Biochemische Analyse

Biochemical Properties

Adenosine-5’-triphosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The hydrolysis of Adenosine-5’-triphosphate releases a significant amount of energy, making it the most direct source of energy within biological organisms .

Cellular Effects

Adenosine-5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Adenosine-5’-triphosphate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine-5’-triphosphate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenosine-5’-triphosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Adenosine-5’-triphosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Adenosine-5’-triphosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Adenosine-5’-triphosphate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Adenosine-5'-triphosphate (ATP) is a crucial molecule in cellular metabolism, often referred to as the "energy currency" of the cell. Its biological activity encompasses a wide range of functions, including energy transfer, signal transduction, and metabolic regulation. This article explores the multifaceted roles of ATP, supported by recent research findings, case studies, and data tables.

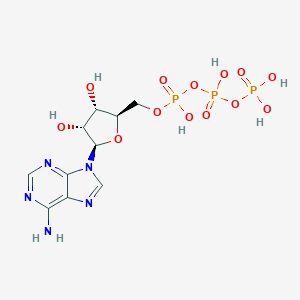

Overview of ATP

ATP is a nucleoside triphosphate composed of adenosine and three phosphate groups. It plays a vital role in energy metabolism, providing the necessary energy for various biochemical reactions. The hydrolysis of ATP releases energy that powers cellular processes such as muscle contraction, nerve impulse propagation, and biosynthesis.

Biological Functions of ATP

1. Energy Transfer:

ATP serves as the primary energy source for cellular processes. The breakdown of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi) releases energy, which is harnessed by enzymes and transport proteins to perform work within the cell.

2. Signal Transduction:

ATP is involved in intracellular signaling pathways. It acts as a substrate for kinases, which transfer phosphate groups to proteins, thereby modulating their activity. Additionally, ATP is converted to cyclic AMP (cAMP), a secondary messenger that plays a critical role in various signaling cascades, particularly in neuronal function .

3. Metabolic Regulation:

ATP levels are tightly regulated within cells and are indicative of the cell's metabolic state. Fluctuations in ATP concentration can signal changes in energy demand and supply, influencing metabolic pathways accordingly .

Case Study 1: ATP Dynamics in Microbial Strains

A study utilized an ATP biosensor to investigate ATP dynamics across different microbial strains during growth transitions. The researchers found transient peaks in ATP levels during the shift from exponential to stationary growth phases, correlating with metabolic activity such as fatty acid production. This suggests that manipulating carbon sources can optimize ATP production for enhanced bioproduction .

Case Study 2: Effects of Oral ATP Supplementation

Research on oral ATP supplementation demonstrated significant improvements in physical performance among resistance-trained individuals. Participants receiving 400 mg of ATP daily showed greater strength increases compared to those on a placebo during a 12-week training program. This study highlights ATP's potential role in enhancing exercise performance and recovery by maintaining higher energy levels during intense training cycles .

Table 1: Effects of ATP Supplementation on Performance Metrics

| Metric | Placebo Group Change (%) | ATP Group Change (%) |

|---|---|---|

| Squat Performance | +4.4 | +12.9 |

| Deadlift Performance | +8.5 | +16.4 |

| Strength During Overreaching Cycle | -22.6 kg | -12.0 kg |

This table summarizes the performance improvements observed with ATP supplementation compared to placebo controls during resistance training .

Table 2: Correlation Between Growth Rate and ATP Peak Size

| Carbon Source | Growth Rate (h^-1) | Peak ATP Concentration (µM) |

|---|---|---|

| Glucose (0.1%) | 0.25 | 50 |

| Glucose (2%) | 0.35 | 100 |

| Fructose | 0.30 | 75 |

This data illustrates how different carbon sources affect both growth rates and ATP production peaks in microbial cultures .

Eigenschaften

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-65-5, 11016-17-4 | |

| Record name | Triphosadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.